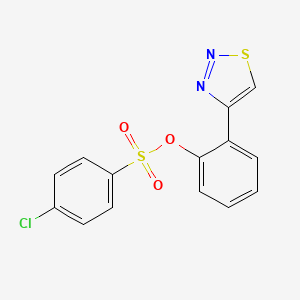

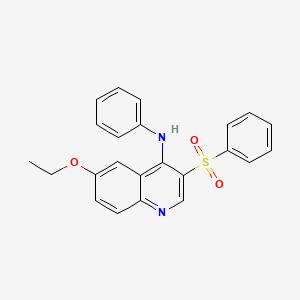

4-chloro-benzènesulfonate de 2-(1,2,3-thiadiazol-4-yl)phényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate”, there are methods for synthesizing similar compounds. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles have been developed .Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,3-thiadiazole derivatives, have been found to interact with various targets, including shikimate kinase and Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) . These proteins play crucial roles in various biological processes, including cell signaling and immune response.

Mode of Action

It’s known that 1,2,3-thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction between the compound and its targets would result in changes in cellular processes.

Biochemical Pathways

Based on the potential targets mentioned above, it can be inferred that the compound might influence pathways related to cell signaling and immune response .

Result of Action

Similar compounds have been reported to exhibit antibacterial , antifungal , and antiviral activities . They may also have potential anti-inflammatory and analgesic activities .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is its potential as a catalyst in organic reactions. This compound has been shown to be an effective catalyst in various reactions, including Suzuki-Miyaura cross-coupling reactions and Heck reactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Orientations Futures

There are several future directions for research on 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. One direction is to further investigate its potential as a catalyst in organic reactions. Another direction is to explore its potential as an antitumor and antifungal agent. Additionally, research can focus on improving the solubility of this compound to make it more practical for use in aqueous environments.

Méthodes De Synthèse

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can be achieved through various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. This method has been reported to yield a high purity product.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du 1,3,4-thiadiazole ont démontré des propriétés antimicrobiennes prometteuses. Dans le cas du 4-chloro-benzènesulfonate de 2-(1,2,3-thiadiazol-4-yl)phényle, des chercheurs ont évalué son efficacité contre des souches bactériennes telles qu'E. coli, B. mycoides et le pathogène fongique C. albicans . Quatre composés spécifiques de cette série ont présenté une activité antimicrobienne notable. Des recherches supplémentaires sur le mécanisme d'action et les applications cliniques potentielles sont nécessaires.

Analyse Biochimique

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have the ability to cross cellular membranes due to their enhanced liposolubility . This allows them to interact with various biomolecules within the cell

Cellular Effects

The effects of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate on cells are not yet fully known. Some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may influence cell function

Molecular Mechanism

It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

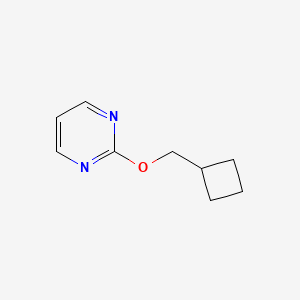

IUPAC Name |

[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYXPSBDNGIXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B2384381.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)

![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)